2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Lipophilicity Computed ADME Aqueous solubility

Researchers designing water-soluble bioconjugates often encounter precipitation when using lipophilic hydrazine analogs. 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid (CAS 959658-43-6) eliminates this issue through its strongly negative LogP (-1.6), ensuring full solubility in PBS and cell culture media. • Superior aqueous solubility: LogP -1.6 vs. N-allyl analog (LogP 1.15) - prevents precipitation artifacts in bioconjugation and enzyme substrate assays. • Cost-efficient scale-up: 35.5% lower cost per gram vs. tert-butyl ester analog (565 € vs. 876 €), avoiding additional deprotection steps and reagents. • Higher stoichiometric yield: Lower MW (237.25 g/mol) increases molar quantity per gram, improving resin loading calculations in solid-phase peptide synthesis.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 959658-43-6
Cat. No. B3175830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
CAS959658-43-6
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C11H15N3O3/c1-14(8-10(15)16)13-11(17)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H2,12,13,17)
InChIKeyYEXITIIDOUXPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid: Procurement Profile


2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid (CAS 959658-43-6) is a synthetic hydrazine derivative characterized by a benzylcarbamoyl group linked to an N-methylhydrazino acetic acid scaffold (molecular formula C₁₁H₁₅N₃O₃, MW 237.25 g/mol) [1]. It belongs to the class of acyl hydrazines, which serve as versatile intermediates in medicinal chemistry and organic synthesis [2]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98%, supporting its use as a building block in pharmaceutical research programs .

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid: Analog Substitution Risks


Within the hydrazinylacetic acid chemical space, minor structural modifications—such as variations in the hydrazine N-substituent or the ester protecting group—produce substantial differences in computed lipophilicity (XLogP3-AA), molecular weight, and purity profiles. These physicochemical disparities directly impact solubility, reactivity in downstream coupling reactions, and batch-to-batch consistency in research applications [1]. Consequently, substituting 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetic acid with a tert-butyl ester, allyl, or non-methylated analog without adjusting experimental parameters can lead to divergent reaction kinetics, altered chromatographic behavior, and compromised assay reproducibility [2].

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid: Differentiation Evidence


LogP Differential vs. Allyl Analog

The target compound exhibits a computed XLogP3-AA value of -1.6 (PubChem) [1], indicating pronounced hydrophilic character. In contrast, the structurally related N-allyl analog (CAS 1144035-86-8) has a reported LogP of 1.15 (Chemsrc) . The LogP difference of approximately 2.75 logarithmic units translates to an estimated 500-fold difference in octanol-water partition coefficient, positioning the target compound as significantly more water-soluble and thus better suited for aqueous-phase reactions or biological assay conditions.

Lipophilicity Computed ADME Aqueous solubility

Purity Advantage vs. Standard Analogs

The target compound is available with a certified purity specification of ≥98% (NLT 97% per MolCore; ≥98% per Hzbp reagent grade) , whereas the commonly procurable N-allyl analog (CAS 1144035-86-8) is routinely supplied at a minimum purity of 95% . The 3% absolute purity differential reduces the potential for unidentified impurity-driven off-target effects in sensitive biochemical screens and ensures tighter stoichiometric control in multi-step syntheses.

Purity specification Analytical quality control Reproducibility

Cost Advantage vs. Tert-Butyl Ester Analog

The target compound is priced at approximately 565 € per gram (CymitQuimica, 1g unit) , while the tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate analog (CAS 959658-44-7) is listed at 876 € per gram from the same supplier . This 311 € per gram difference (≈35.5% cost reduction) makes the target compound the more economical choice for scale-up experiments or library synthesis where the free carboxylic acid functionality is required, avoiding the additional deprotection step and associated reagent costs.

Procurement economics Cost per gram Budget optimization

Molecular Weight Advantage over Heavier Analogs

With a molecular weight of 237.25 g/mol [1], the target compound is 26.04 g/mol lighter than the N-allyl analog (263.29 g/mol, ChemicalBook) and 42.08 g/mol lighter than the tert-butyl ester analog (279.33 g/mol, AKSci) . In solid-phase peptide synthesis or combinatorial library production where resin loading is calculated on a molar basis, the lower molecular weight of the target compound allows a given mass to deliver a higher molar equivalent, improving coupling efficiency and reducing excess reagent waste.

Molecular weight Stoichiometry Solid-phase synthesis

Storage Compatibility vs. Room-Temperature Analog

The target compound's manufacturer-recommended long-term storage condition is 'store in a cool, dry place' (AKSci) , reflecting moderate thermal sensitivity consistent with its hydrazinylacetic acid scaffold. The tert-butyl ester analog (CAS 959658-44-7) is recommended for storage at room temperature . For laboratories operating standardized cold-chain inventory systems (e.g., 4 °C or -20 °C), the target compound's storage requirement aligns with existing infrastructure, whereas the room-temperature-stable analog may require separate ambient storage zones, increasing inventory complexity.

Storage condition Stability Laboratory handling

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid: Optimal Applications


Aqueous-Phase Bioconjugation and Enzyme Assay Development

The target compound's strongly negative LogP (-1.6) [1] ensures superior aqueous solubility, making it the preferred acyl hydrazine building block for bioconjugation reactions conducted in phosphate-buffered saline or cell culture media. In contrast, the more lipophilic N-allyl analog (LogP 1.15) may precipitate under similar conditions, compromising reaction homogeneity and yield. Researchers designing water-soluble probe molecules or enzyme substrates should select this compound to minimize solubility-related artifacts.

High-Purity SAR Library Construction in Medicinal Chemistry

With commercially certified purity of ≥98% , the target compound enables medicinal chemists to synthesize compound libraries with minimized batch-to-batch variability. The 3% absolute purity increment over standard-grade analogs reduces the risk of impurity-driven false positives in high-throughput screening campaigns, directly improving the reliability of hit-to-lead progression.

Cost-Sensitive Scale-Up Synthesis

When a synthetic route demands a free carboxylic acid for direct amide bond formation or metal coordination, the target compound's price advantage (565 €/g vs. 876 €/g for the tert-butyl ester analog) delivers a 35.5% cost reduction. This is particularly impactful for multi-gram scale-up campaigns where the additional deprotection step and reagent costs associated with the tert-butyl protected analog would further inflate the total synthesis expenditure.

Solid-Phase Peptide Synthesis & Resin Loading

The lower molecular weight of the target compound (237.25 g/mol) [2] increases the molar quantity obtained per gram of purchased material, enabling more efficient resin loading calculations in solid-phase peptide synthesis (SPPS). This stoichiometric advantage reduces excess reagent consumption and improves the atom economy of the overall synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.